molecular formula C10H7NO2 B8815140 p-Cyanocinnamic acid

p-Cyanocinnamic acid

Cat. No. B8815140
M. Wt: 173.17 g/mol
InChI Key: USVZQKYCNGNRBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-Cyanocinnamic acid is a useful research compound. Its molecular formula is C10H7NO2 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality p-Cyanocinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Cyanocinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

p-Cyanocinnamic acid

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

3-(4-cyanophenyl)prop-2-enoic acid

InChI

InChI=1S/C10H7NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,(H,12,13)

InChI Key

USVZQKYCNGNRBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A Heck reaction of 4-bromobenzonitrile and acrylic acid gave 4-cyanocinnamic acid. The acid was reduced to the corresponding alcohol with ethyl chloroformate and then sodium borohydride. Yield 78.6%
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78.6%

Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

0.2mol of p-cyanobenzaldehyde and 0.3mol of malonic acid were dissolved in 80ml of pyridine at room temperature, and 30 drops of piperidine were added thereto. The mixture was heated and stirred for 4 hours at about 100° C. After the reaction, the solution was poured slowly into dilute hydrochloric acid (250ml hydrochloric acid/250g water). Then, the resulting white precipitate was separated by filtering and washed with dilute hydrochloric acid and water, and was recrystallized by use of glacial acetic acid to obtain p-cyanocinnamic acid. 0.3mol of thionyl chloride was added to 0.1mol of the p-cyanocinnamic acid and the mixture was heated and stirred at about 80° C for 3 hours. An excess thionyl chloride was then removed under reduced pressure to obtain p-cyanocinnamic acid chloride.
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